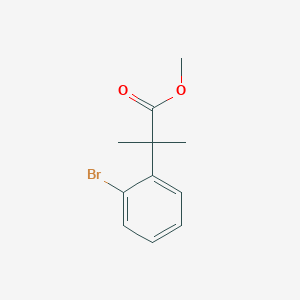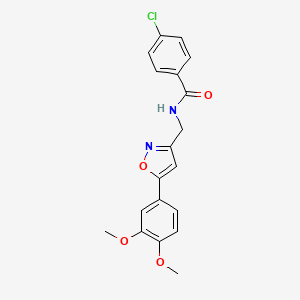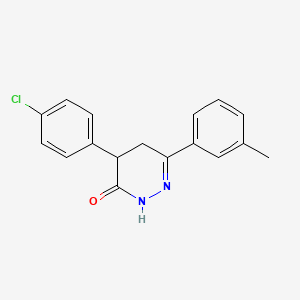![molecular formula C13H13BrN2O B2862763 4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol CAS No. 329079-64-3](/img/structure/B2862763.png)
4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol” is a complex organic molecule. It contains a phenol group, a bromine atom, a methyl group, and a pyridine ring .
Synthesis Analysis
The synthesis of such compounds often involves palladium-catalyzed Suzuki cross-coupling reactions . The protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of similar compounds .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various computational methods. The compound has a molecular formula of C8H11BrN2O and an average mass of 231.090 Da .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, it can participate in Suzuki cross-coupling reactions . It can also undergo protodeboronation, a process that involves the removal of a boron group from the molecule .Physical And Chemical Properties Analysis
The physical properties of similar compounds include a boiling point of 394.30 °C at 760 mmHg and a melting point of 145-147 °C. It has a density of 1.55 g/cm3 at 25 °C and a solubility in water of 1.9 mg/mL.Scientific Research Applications
Medicinal Chemistry: Synthesis of Pyridine Derivatives
This compound is utilized in the synthesis of novel pyridine derivatives through Suzuki cross-coupling reactions . These derivatives are explored for their potential biological activities, including anti-thrombolytic and biofilm inhibition activities. For instance, certain derivatives have shown significant lysis against clot formation in human blood, indicating their potential as therapeutic agents.
Anti-Fibrosis Drug Development
In the realm of drug discovery, particularly for treating fibrotic diseases, this compound serves as a precursor in synthesizing pyrimidine derivatives . These derivatives have been evaluated for their anti-fibrotic activities, with some showing promising results in inhibiting collagen expression and hydroxyproline content in vitro, suggesting a pathway for developing new anti-fibrotic drugs.
Organic Synthesis: Building Blocks
The compound is a valuable building block in organic synthesis, especially in catalytic protodeboronation of pinacol boronic esters . This process is crucial for formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in synthetic chemistry.
Suzuki–Miyaura Coupling
It plays a significant role in the Suzuki–Miyaura coupling process, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups, making it a versatile reagent in this type of coupling reaction.
Pharmaceutical Intermediate
As a pharmaceutical intermediate, this compound is used in the synthesis of various drugs . Its role as an intermediate allows for the creation of compounds with potential pharmacological effects, contributing to the development of new medications.
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-[[(5-methylpyridin-2-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-9-2-5-13(15-7-9)16-8-10-6-11(14)3-4-12(10)17/h2-7,17H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWKCEGJJOBGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NCC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-Difluorophenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxamide](/img/structure/B2862683.png)



![diethyl 2-(5-nitrofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2862690.png)
![2-(Butylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic acid](/img/structure/B2862692.png)
![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2862694.png)
![2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2862696.png)

![2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/no-structure.png)
![2-[4-(Aminomethyl)phenoxy]ethan-1-ol](/img/structure/B2862700.png)

![2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide](/img/structure/B2862703.png)